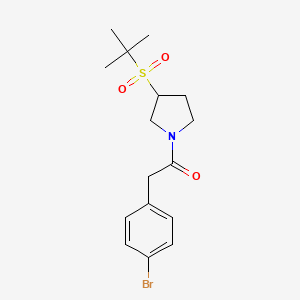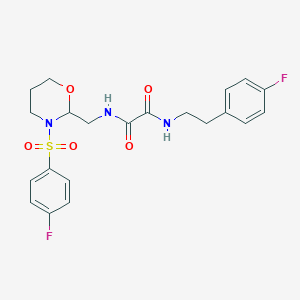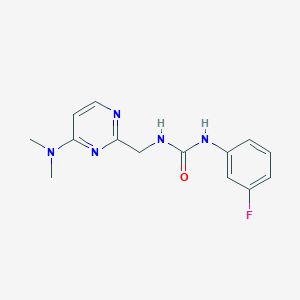
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a pyrrolidine-based compound that is used for its unique chemical properties, which make it useful in a wide range of applications.
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
Research highlights the significance of hydrogen-bonding patterns in enaminones, including analogs of the target compound. These studies elucidate the structural aspects of enaminones, where bifurcated intra- and intermolecular hydrogen bonding plays a crucial role. Such understanding is pivotal for the development of novel materials and pharmaceuticals (Balderson et al., 2007).
Asymmetric Synthesis of Pyrrolidines
Asymmetric synthesis techniques employing nitrile anion cyclization have been developed to efficiently produce N-tert-butyl disubstituted pyrrolidines. This methodology is instrumental in synthesizing chiral pyrrolidines, which are valuable in medicinal chemistry for their bioactive properties (Chung et al., 2005).
Multi-Coupling Reagent for Synthesis
The compound serves as a versatile multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. This capability underpins its utility in synthetic organic chemistry, facilitating the creation of complex molecules for pharmaceuticals and materials science (Auvray et al., 1985).
Antiestrogenic Activity Studies
Specific derivatives related to the compound have demonstrated potent antiestrogenic activities. These findings are significant for the development of new therapeutic agents for hormone-related diseases, showcasing the compound's potential in drug discovery (Jones et al., 1979).
Development of Polymeric Materials
The synthesis of aromatic diamine monomers, incorporating elements similar to the target compound, facilitates the creation of poly(pyridine-imide)s. These polymers exhibit excellent thermal stability and solubility, making them suitable for high-performance applications in electronics and materials science (Lu et al., 2014).
Innovative Synthetic Methodologies
Research into the synthesis of 3-methylthio-substituted furans, pyrroles, and thiophenes from related compounds underscores the importance of innovative synthetic methodologies. These methodologies enable the efficient production of functionalized heterocycles, which are critical in pharmaceuticals and agrochemicals (Yin et al., 2008).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-16(2,3)22(20,21)14-8-9-18(11-14)15(19)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMQKZFDCUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)



![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)


![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)
